二苄基亚磷酸氢酯

描述

Synthesis Analysis

Dibenzyl hydrogen phosphite is used in the synthesis of aminophosphonic acids from aldimines through the addition followed by selective removal of p-methylbenzyl groups, facilitating the synthesis of aminophosphonic acids with sensitive groups to hydrolysis and hydrogenation (LukszoJan et al., 1978). It is also employed as a highly reactive reagent for the efficient phosphorylation of protected serine derivatives in peptides (Perich & Johns, 1988).

Molecular Structure Analysis

The molecular structure of dibenzyl hydrogen phosphite complexes can be quite intricate. For instance, dibenzyltin phosphinate complexes were synthesized, demonstrating stabilization through intramolecular hydrogen bonding, with their structure confirmed by X-ray analysis (Swamy et al., 1998).

Chemical Reactions and Properties

Dibenzyl hydrogen phosphite participates in various chemical reactions, including the synthesis of casein-related peptides and phosphopeptides through efficient 'phosphite-triester' phosphorylation (Perich & Johns, 1990). Novel phosphinite bridged dinuclear ruthenium(II) arene complexes have been synthesized using dibenzyl N, N-diethylphosphoramidite, demonstrating catalytic activity in transfer hydrogenation of aromatic ketones (Aydemir et al., 2010).

Physical Properties Analysis

The synthesis and reactivity of benzylphosphino- and α-methylbenzyl(N,N-dimethyl)amine-boranes reveal insights into the physical properties of compounds related to dibenzyl hydrogen phosphite, such as their behavior in catalytic hydrogenation and reactions with water and hydrogen (Heiden et al., 2011).

Chemical Properties Analysis

Dibenzyl hydrogen phosphite serves as a precursor in various syntheses, highlighting its chemical versatility. Its role in the preparation of glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite illustrates its utility in creating effective routes to glycosyl phosphates, nucleotides, and glycosides (Sim et al., 1993).

科学研究应用

酚类磷酸化

二苄基亚磷酸氢酯用于酚类的磷酸化。 该过程涉及在 N-乙基二异丙胺和 DMAP 存在下,酚类物质的反应,生成二苄基苯基磷酸酯 。此反应对于合成在材料科学和制药领域应用的各种有机化合物至关重要。

二羟基丙酮磷酸酯(DHAP)的合成

在生物化学研究中,二苄基亚磷酸氢酯用于像苄基缩水甘油这样的环氧化物的开环反应,以合成 DHAP 。DHAP 是多种代谢途径(包括糖酵解和脂质生物合成)的重要中间体。

苯烷基磷酰胺酸酯的制备

该化合物在制备苯烷基磷酰胺酸酯中起着重要作用,这些酯类用作前列腺特异性膜抗原中疏水结合区的探针 。此应用在开发前列腺癌的诊断和治疗药物中具有重要意义。

单选择性邻位 C-H 烷基化

二苄基亚磷酸氢酯促进 N-喹啉基苯甲酰胺与伯烷基碘和仲烷基碘的单选择性邻位 C-H 烷基化 。此化学转化对于高精度构建复杂有机分子具有重要意义。

生物等排体应用

作为一种生物等排体,二苄基亚磷酸氢酯用于通过替换药物分子中的官能团来诱导相似的生物学反应。 该策略用于提高药物的疗效、选择性和代谢稳定性 。

生物活性化合物的合成

该化合物在生物活性化合物的合成中发挥作用,特别是那些模拟具有膦酸酯功能的天然存在的分子。 这些合成分子对于理解和操纵生物学途径很重要 。

氨基酸酯的氟化

二苄基亚磷酸氢酯参与氨基酸酯的氟化,这是合成各种药物的关键步骤 。

新型药物的开发

二苄基亚磷酸氢酯的独特特性被利用于新型药物的设计。 它作为生物等排体的能力可以带来新的知识产权和药物化学方面的进展 。

安全和危害

Dibenzyl hydrogen phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area . It is incompatible with strong oxidizing agents .

未来方向

While there is limited information available on the future directions of Dibenzyl hydrogen phosphite, it continues to be used in various chemical reactions and studies . As our understanding of its properties and potential applications continues to grow, it is likely that new uses and methods of synthesis will be discovered.

作用机制

Target of Action

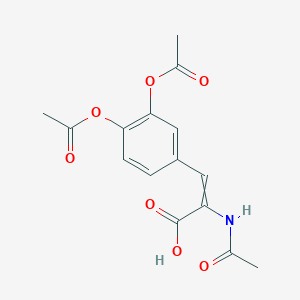

Dibenzyl hydrogen phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the linear formula (C6H5CH2O)2P(O)H It’s known that phosphite esters, such as dibenzyl hydrogen phosphite, are often used in organic synthesis, particularly in reactions involving nucleophilic substitution or addition .

Mode of Action

The mode of action of Dibenzyl hydrogen phosphite is primarily through its reactivity as a phosphite ester. It can participate in various chemical reactions, including the monoselective ortho -C-H alkylation of N -quinolyl benzamides with primary and secondary alkyl iodides . This suggests that Dibenzyl hydrogen phosphite can act as a nucleophile, attacking electrophilic carbon atoms in other organic compounds .

Biochemical Pathways

For instance, they can be used for the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) . DHAP is an important intermediate in several metabolic pathways, including glycolysis and gluconeogenesis .

Result of Action

The result of Dibenzyl hydrogen phosphite’s action would depend on the specific reaction it’s involved in. For example, in the case of the ring-opening reaction of epoxides, the result is the formation of dihydroxyacetone phosphate . This compound is a key intermediate in several metabolic pathways, suggesting that Dibenzyl hydrogen phosphite could potentially influence these pathways through its reactivity .

Action Environment

The action of Dibenzyl hydrogen phosphite can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants or catalysts. Additionally, its stability could be influenced by storage conditions. For example, it’s recommended to be stored at 2-8°C .

生化分析

. . This article will delve into the biochemical properties, cellular effects, molecular mechanisms, and other aspects of Dibenzyl hydrogen phosphite.

Biochemical Properties

They can act as bioisosteric groups, which are substituents or functional groups that induce similar biological responses .

Cellular Effects

Phosphite compounds can have significant impacts on cellular processes .

Molecular Mechanism

Phosphite compounds can interact with various biomolecules and potentially influence gene expression .

Metabolic Pathways

Phosphite compounds can be involved in various metabolic pathways .

Transport and Distribution

Phosphite compounds can interact with various transporters and binding proteins .

Subcellular Localization

Phosphite compounds can be directed to specific compartments or organelles within the cell .

属性

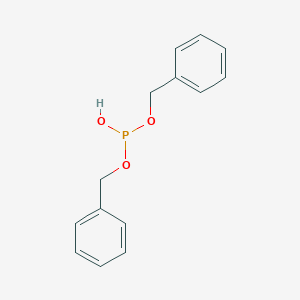

IUPAC Name |

dibenzyl hydrogen phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUGVWSETOTNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871270 | |

| Record name | Dibenzyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

538-60-3 | |

| Record name | Benzyl phosphite (C7H7O)2(HO)P | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)